molecular formula C12H19N3O2Si B1451158 7-((2-(trimethylsilyl)ethoxy)methyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one CAS No. 2166596-69-4

7-((2-(trimethylsilyl)ethoxy)methyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Cat. No. B1451158
CAS RN: 2166596-69-4
M. Wt: 265.38 g/mol
InChI Key: UJAAUWOBEVQNOM-UHFFFAOYSA-N
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Description

7-((2-(Trimethylsilyl)ethoxy)methyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, also known as 2,3-Dihydro-2,3-dihydroxy-7-(2-(trimethylsilyl)ethoxy)methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, is a small molecule that has been studied for its potential applications in various scientific research fields. It is a heterocyclic compound, containing both nitrogen and oxygen atoms, and is commonly used as a building block in organic synthesis. This molecule has been studied for its potential to act as a catalyst in organic synthesis, as a ligand for metal-catalyzed reactions, and as an inhibitor of enzymes.

Scientific Research Applications

Chemical Synthesis and Catalysis

The pyranopyrimidine core, related to 7-((2-(trimethylsilyl)ethoxy)methyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, is pivotal for medicinal and pharmaceutical industries due to its synthetic versatility and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, are crucial for synthesizing pyranopyrimidine scaffolds. These catalysts facilitate the development of lead molecules by enabling a broad range of catalytic applications, including the synthesis of 5H-pyrano[2,3-d]pyrimidine derivatives through multi-component reactions, highlighting the compound's role in advancing synthetic methodologies (Parmar, Vala, & Patel, 2023).

Optical Sensing and Biological Applications

Pyrimidine derivatives, closely related to the compound of interest, serve as excellent materials for optical sensing due to their ability to form coordination and hydrogen bonds. These properties make them suitable for creating optical sensors with applications in biology and medicine. The diverse biological and medicinal applications of pyrimidine derivatives, including their use in sensing probes, underscore their significance in developing new diagnostic tools and therapeutic agents (Jindal & Kaur, 2021).

Pharmaceutical Research

Pyrimidine-based structures are extensively studied for their pharmaceutical applications, including anti-inflammatory and anticancer properties. The versatility of the pyrimidine core in drug development is evident from its incorporation into various therapeutic agents. For instance, research on substituted pyrimidine derivatives reveals their potential in exhibiting potent anti-inflammatory activity, highlighting the compound's relevance in pharmaceutical research aimed at designing new anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).

properties

IUPAC Name

7-(2-trimethylsilylethoxymethyl)-3H-pyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2Si/c1-18(2,3)7-6-17-9-15-5-4-10-11(15)13-8-14-12(10)16/h4-5,8H,6-7,9H2,1-3H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAAUWOBEVQNOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=CC2=C1N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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